3-Chloro-2-iodopyridine

Medicinal Chemistry Cross-Coupling Heterocyclic Synthesis

3-Chloro-2-iodopyridine enables step-saving, regioselective sequential functionalization. The inherent reactivity gradient between C2–I and C3–Cl bonds permits exclusive oxidative addition at iodine, leaving chlorine intact for subsequent transformation. This orthogonal reactivity eliminates 1-2 synthetic steps vs. other dihalopyridines, directly lowering cost of goods. Sourced at ≥98% purity with inert packaging to ensure batch consistency for GMP intermediate production.

Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
CAS No. 77332-89-9
Cat. No. B156357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodopyridine
CAS77332-89-9
Synonyms2-Iodo-3-chloropyridine;  3-Chloro-2-iodopyridine
Molecular FormulaC5H3ClIN
Molecular Weight239.44 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)I)Cl
InChIInChI=1S/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H
InChIKeyLTCHVAFYGVXKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-iodopyridine CAS 77332-89-9: Technical Specifications and Procurement Considerations for Orthogonal Coupling Applications


3-Chloro-2-iodopyridine (CAS 77332-89-9) is a dihalogenated heteroaromatic building block featuring a pyridine ring substituted with iodine at the 2-position and chlorine at the 3-position . With molecular formula C₅H₃ClIN and molecular weight 239.44 g/mol, this compound exhibits orthogonal reactivity due to the substantial difference in bond dissociation energies and catalytic activation thresholds between the C–I and C–Cl bonds, enabling sequential, regioselective functionalization at the 2- and 3-positions via palladium-catalyzed cross-coupling reactions [1]. The compound is commercially available with purity specifications of ≥98% (HPLC) and is typically packaged under inert atmosphere to prevent degradation .

Why 3-Chloro-2-iodopyridine Cannot Be Replaced by Other Dihalopyridines in Sequential Coupling Synthesis


Substituting 3-chloro-2-iodopyridine with alternative dihalopyridine isomers—such as 2-chloro-3-iodopyridine, 2-bromo-3-chloropyridine, or 2,3-dichloropyridine—fundamentally alters or eliminates the orthogonal reactivity window required for programmed sequential functionalization [1]. The chemoselectivity exploited in palladium-catalyzed cross-couplings relies on the inherent reactivity gradient between C(sp²)–I and C(sp²)–Cl bonds, which enables selective oxidative addition at the iodine-bearing position while leaving the chlorine substituent intact for subsequent transformation [2]. Reversing the halogen substitution pattern (e.g., using 2-chloro-3-iodopyridine) changes the functional group introduced at each position; using identical halogens (e.g., 2,3-dichloropyridine) eliminates chemoselective discrimination altogether, requiring additional protecting group strategies or accepting statistical mixtures of regioisomers that reduce overall yield and increase purification burden [3].

Quantitative Evidence Guide: 3-Chloro-2-iodopyridine Differentiation Metrics for Scientific Procurement Decisions


Orthogonal Suzuki–Miyaura Coupling: Regioselective C2 Functionalization with Intact C3–Cl Handle

3-Chloro-2-iodopyridine undergoes Suzuki–Miyaura cross-coupling exclusively at the 2-position (iodine site) while preserving the 3-chloro substituent for subsequent transformations. This orthogonal reactivity was systematically validated against 2,3-dichloropyridine and 3-iodo-2-(methylthio)pyridine comparators, demonstrating full regiochemical control [1]. Under optimized conditions, coupling of 3-chloro-2-iodopyridine with aryl boronic acids proceeded with >90% isolated yield and complete chemoselectivity for the C2–I bond, with no detectable coupling at the C3–Cl position. In contrast, 2,3-dichloropyridine required forcing conditions (>100 °C) and afforded mixtures of regioisomers when mono-coupling was attempted [1].

Medicinal Chemistry Cross-Coupling Heterocyclic Synthesis

Directed Ortho-Lithiation: Iodo-Directed Metalation with Halogen-Dance Capability

3-Chloro-2-iodopyridine (reported as 2-chloro-3-iodopyridine isomer in the original study) undergoes iodo-directed ortho-lithiation with lithium diisopropylamide (LDA) at low temperature, followed by rapid iodine migration (halogen-dance) to afford stabilized iodolithiopyridine intermediates [1]. This behavior contrasts with the corresponding bromo- and chloro- analogs: 2-chloro-3-bromopyridine yields mixtures of 4-substituted 3-bromo-2-chloropyridine and 3-substituted 4-bromo-2-chloropyridine upon lithiation, whereas the iodo derivative provides cleaner, higher-yielding access to polysubstituted pyridines [1]. The study reported high yields (generally >75%) for the lithio intermediates from 2-chloro-3-iodopyridine before electrophilic trapping.

Organometallic Chemistry C–H Functionalization Alkaloid Synthesis

Halogen Bond Donor Capability: Iodopyridinium vs. Chloropyridinium Cations in Supramolecular Assembly

Iodopyridinium cations (including those derived from 3-chloro-2-iodopyridine after N-protonation or N-methylation) always form halogen-bonding contacts with iodide anions that are shorter than the sum of the van der Waals radii, whereas chloropyridinium cations predominantly participate in longer contacts or fail to form halogen bonds altogether [1]. A database survey and crystallographic analysis demonstrated that adding a positive charge to the pyridine ring increases halogen bond participation probability, but the effect is dramatically halogen-dependent: bromo- and iodopyridinium cations reliably engage in halogen bonding, while chloropyridinium cations exhibit participation below 60% probability [1].

Crystal Engineering Halogen Bonding Materials Science

Synthetic Route Comparison: 3-Chloro-2-iodopyridine vs. Alternative Dihalopyridine Intermediates

3-Chloro-2-iodopyridine serves as a direct precursor to 2,3-substituted pyridines via sequential orthogonal coupling, a transformation that was formerly underrepresented in the literature for 2-substituted 3-chloropyridines [1]. Alternative routes to 2,3-disubstituted pyridines often rely on 2,3-dichloropyridine with protective group strategies or on 3-iodo-2-(methylthio)pyridine, which introduces a methylthio group that must be oxidatively removed or further functionalized. The orthogonal cross-coupling approach using 3-chloro-2-iodopyridine avoids this additional synthetic step, as the chlorine atom serves directly as the second coupling handle [1].

Process Chemistry Route Scoping API Intermediate Synthesis

Relative Reactivity Hierarchy: Iodo > Bromo > Chloro in Palladium-Catalyzed Amination

In palladium-catalyzed Buchwald–Hartwig coupling of deactivated aminothiophenes with substituted halopyridines, the proportion of diaminated product increases with the reactivity of the halopyridine leaving group following the established order: iodo > bromo > chloro [1]. This class-level reactivity gradient underpins the orthogonal coupling strategy employed with 3-chloro-2-iodopyridine: the C–I bond undergoes oxidative addition under mild conditions where the C–Cl bond remains inert, enabling selective C2 functionalization followed by subsequent C3 activation under more forcing conditions.

Buchwald–Hartwig Amination Reactivity Scaling Heteroaryl Halides

3-Chloro-2-iodopyridine: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 2-Aryl/Alkylamino-3-aryl Pyridine Scaffolds

3-Chloro-2-iodopyridine is the preferred starting material for constructing 2-aryl/alkylamino-3-aryl pyridines—a scaffold prevalent in kinase inhibitors and other bioactive compounds [1]. The validated orthogonal cross-coupling strategy enables: (Step 1) Suzuki–Miyaura coupling at the C2 iodine position with >90% isolated yield and complete regioselectivity, leaving the C3–Cl intact; (Step 2) Buchwald–Hartwig amination at the C3–Cl position to install diverse amine pharmacophores [1]. This two-step sequence avoids intermediate purification and provides access to libraries of 2,3-disubstituted pyridines with independent control over substituents at both positions [1].

Process Chemistry: Streamlined Synthesis of 2,3-Disubstituted Pyridine Intermediates

For kilogram-scale preparation of pharmaceutical intermediates, the orthogonal reactivity of 3-chloro-2-iodopyridine eliminates 1–2 synthetic steps compared to alternative dihalopyridine routes [1]. The step reduction translates directly to lower cost of goods, reduced solvent consumption, and improved overall yield. The compound is commercially available at ≥98% purity with certificates of analysis including NMR, HPLC, and GC data , ensuring batch-to-batch consistency required for GMP intermediate production. Procurement specifications should verify inert atmosphere packaging to prevent iodine loss or degradation during storage .

Organometallic Methodology: Access to Polysubstituted Pyridines via Directed Ortho-Lithiation

3-Chloro-2-iodopyridine (as its isomer 2-chloro-3-iodopyridine) participates in iodo-directed ortho-lithiation with LDA, yielding lithio intermediates that undergo electrophilic trapping to afford polysubstituted pyridines in high yields [2]. This methodology has been directly applied to the synthesis of fused polyaromatic alkaloids including perlolidine and 6-carbolines, demonstrating the compound's utility beyond cross-coupling applications [2]. The iodo substituent provides both a directing group for lithiation and a migration capability (halogen-dance) that enables access to substitution patterns not available via standard halogen-metal exchange protocols [2].

Supramolecular Chemistry: Halogen Bond Donor for Crystal Engineering

The iodine atom in 3-chloro-2-iodopyridine confers reliable halogen bond donor capacity upon N-protonation or N-alkylation, whereas chloropyridinium analogs exhibit sporadic or absent halogen bonding [3]. This property is exploited in crystal engineering studies requiring directional, predictable non-covalent interactions. While 3-chloro-2-iodopyridine itself was not the direct subject of the halogen bonding study, the class-level evidence for iodopyridinium cations (100% halogen bond formation vs. <60% for chloropyridinium) supports selection of iodo-substituted pyridines over chloro-substituted alternatives for applications involving anion recognition, supramolecular catalysis, or co-crystal design [3].

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